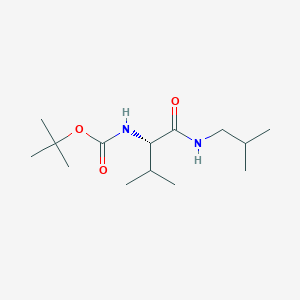

Boc-Val-NH-CH2-CH(CH3)2

Description

Boc-Val-NH-CH₂-CH(CH₃)₂ is a tert-butoxycarbonyl (Boc)-protected valine derivative with a branched alkyl side chain. The Boc group (C₅H₁₀O₂C-) serves as a protective moiety for the amine functionality, enhancing stability during synthetic procedures such as peptide coupling reactions . The valine residue (Val) contributes a chiral center and an isopropyl side chain (-CH(CH₃)₂), while the -NH-CH₂-CH(CH₃)₂ moiety introduces a secondary amide linkage and a leucine-like isobutyl group. This compound is pivotal in peptide synthesis, where steric hindrance from the branched side chain influences coupling efficiency and solubility .

Properties

Molecular Formula |

C14H28N2O3 |

|---|---|

Molecular Weight |

272.38 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-3-methyl-1-(2-methylpropylamino)-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C14H28N2O3/c1-9(2)8-15-12(17)11(10(3)4)16-13(18)19-14(5,6)7/h9-11H,8H2,1-7H3,(H,15,17)(H,16,18)/t11-/m0/s1 |

InChI Key |

BBAPZQUFCKYRTM-NSHDSACASA-N |

Isomeric SMILES |

CC(C)CNC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)CNC(=O)C(C(C)C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Boc-Val-NH-CH₂-CH(CH₃)₂ shares structural similarities with other Boc-protected amino acids and esters. Key comparisons include:

Key Observations :

- Stability : The Boc group in Boc-Val-NH-CH₂-CH(CH₃)₂ provides superior acid stability compared to base-sensitive Fmoc derivatives .

- Reactivity : Steric hindrance from the isobutyl side chain reduces coupling efficiency relative to linear-chain analogues like Boc-Ala-OMe.

- Solubility: Branched side chains (e.g., isobutyl) lower solubility in non-polar solvents compared to esters like ClCH₂C(O)OCH(CH₃)₂ .

Functional Group Reactivity

- Amide vs. Ester : The secondary amide in Boc-Val-NH-CH₂-CH(CH₃)₂ is resistant to hydrolysis under basic conditions, unlike esters (e.g., ClCH₂C(O)OCH(CH₃)₂), which hydrolyze readily to carboxylic acids .

- Boc vs. Fmoc : Boc deprotection requires strong acids (e.g., HCl/dioxane), while Fmoc groups are cleaved under mild basic conditions (e.g., piperidine), making Boc derivatives preferable for acid-stable syntheses .

Side Chain Effects

- Steric Hindrance : The isobutyl group in Boc-Val-NH-CH₂-CH(CH₃)₂ impedes nucleophilic attack during coupling, unlike less hindered compounds like Boc-Gly-OH .

- Hydrophobicity : The branched side chain enhances lipophilicity, reducing aqueous solubility compared to polar derivatives (e.g., Boc-Asp-OH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.